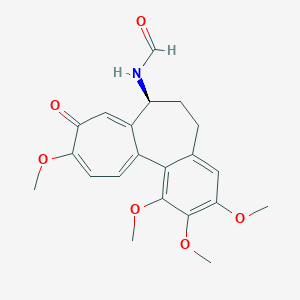

![molecular formula C19H16N2O3 B193340 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide CAS No. 6160-56-1](/img/structure/B193340.png)

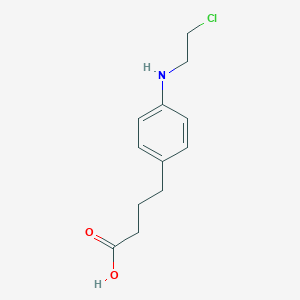

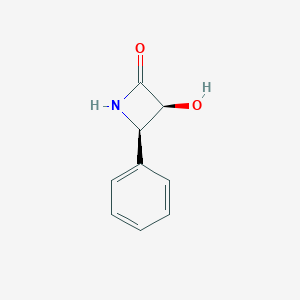

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide” is a chemical compound with the molecular formula C19H16N2O3 . It is available for purchase from various suppliers.

Molecular Structure Analysis

The molecular structure of “4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide” consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique

Medicinal Chemistry and Therapeutic Applications

Naphthalimide compounds, a category that includes 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide, are significant nitrogen-containing aromatic heterocycles. Their large conjugated planar structure facilitates interactions with various biological entities such as DNAs, enzymes, and receptors, leading to extensive potential in medicinal applications. Specifically, naphthalimide derivatives demonstrate a wide range of uses in medicinal chemistry, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory applications. They also serve as artificial ion receptors, diagnostic agents, pathologic probes, and cell imaging agents for biologically important species. The ability of these compounds to intercalate with DNA and perturb cellular events makes them a core scaffold for many therapeutic agents. The promising pharmacological activity profile and ease of synthesis have driven the design and development of new classes of naphthalimides and their conjugates as potential therapeutic agents, some of which are under preclinical and clinical evaluations (Gong et al., 2016), (Kamal et al., 2013).

Corrosion Inhibition

Due to the presence of nitrogen atoms with free unshared electron pairs and aromatic rings with extensively conjugated π-electrons, compounds like naphthalocyanine derivatives act as excellent anticorrosive materials. These compounds form strong chelating complexes with metallic atoms, retarding both anodic and cathodic reactions and behaving mostly as mixed-type inhibitors. This makes them highly effective in aqueous as well as coating conditions for various metal/electrolyte systems (Verma et al., 2021).

Analytical and Diagnostic Applications

Naphthalimide derivatives find applications in analytical chemistry and diagnostics. They are used as derivatization reagents in spectrophotometry to determine drugs containing primary and secondary amino groups. Their analytical significance is highlighted in various studies, making them crucial components in the development of diagnostic tools and methods (Jain et al., 2012), (Ribeiro et al., 2022).

Environmental Health Implications

Though not directly linked to 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide, studies related to naphthalene derivatives shed light on the environmental health implications of similar compounds. Naphthalene, for example, is a common environmental pollutant, and its presence in indoor and outdoor air is a matter of concern. Understanding the sources, exposures, and health effects of such compounds is crucial for environmental health and safety (Jia & Batterman, 2010).

Propriétés

IUPAC Name |

4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCCNGZKONPLAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367494 |

Source

|

| Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide | |

CAS RN |

6160-56-1 |

Source

|

| Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

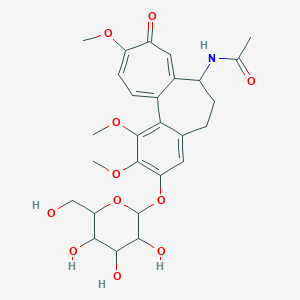

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

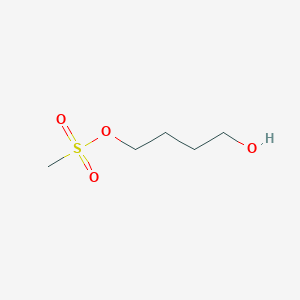

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)

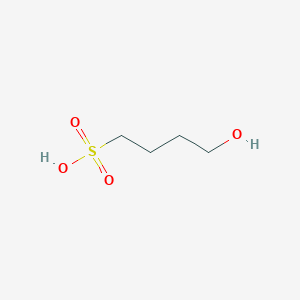

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)